molecular formula C13H9BrF2O B1522714 2-(Benzyloxy)-1-bromo-3,5-difluorobenzene CAS No. 942143-10-4

2-(Benzyloxy)-1-bromo-3,5-difluorobenzene

Cat. No. B1522714
CAS RN: 942143-10-4
M. Wt: 299.11 g/mol
InChI Key: NDAUCIQBUUEETC-UHFFFAOYSA-N
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Description

The compound “2-(Benzyloxy)-1-bromo-3,5-difluorobenzene” is likely an organic compound given its structure. It contains a benzene ring, which is a common structure in organic chemistry, with bromo, difluoro, and benzyloxy substituents. The benzyloxy group is a common protecting group in organic synthesis .


Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the nature of the benzene ring. The benzyloxy, bromo, and difluoro groups would be attached to the benzene ring at the 2, 1, and 3,5 positions respectively .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. It’s likely to be a solid at room temperature given its structure. As an organic compound, it’s probably insoluble in water but soluble in organic solvents .

Scientific Research Applications

Synthesis of Benzofurans

One significant application is in the synthesis of benzofurans, which are valuable heterocyclic compounds. A notable method involves the CuI-catalyzed domino process, converting 1-bromo-2-iodobenzenes and β-keto esters into 2,3-disubstituted benzofurans. This process demonstrates the utility of bromo-derivatives in facilitating intermolecular C-C bond formation followed by intramolecular C-O bond formation, leading to structurally diverse benzofurans by employing corresponding 1-bromo-2-iodobenzenes (Biao Lu, Bao Wang, Yihua Zhang, D. Ma, 2007).

Carbolithiation of Benzyne

Another application is found in the three-component coupling of benzyne, achieved via a flow microreactor method. This innovative approach allows for the carbolithiation of benzyne with functionalized aryllithiums followed by reactions with electrophiles, showcasing the potential of bromo-derivatives in complex synthetic procedures (A. Nagaki, D. Ichinari, J. Yoshida, 2014).

Synthesis of Covalent Organic Frameworks

Furthermore, bromo-derivatives play a crucial role in the synthesis of covalent organic frameworks (COFs). The synthesis of COFs through reactions involving bromo-derivatives leads to materials with high crystallinity, excellent chemical and thermal stability, and permanent porosity. These materials are significant for various applications, including gas storage, separation, and catalysis (F. Uribe-Romo, C. Doonan, H. Furukawa, K. Oisaki, O. Yaghi, 2011).

Domino Annulation Approaches

Bromo-derivatives are also instrumental in domino annulation approaches for the synthesis of benzoxazoles, showcasing their versatility in forming benzoxazoles under both microwave-accelerated and conventional thermal conditions. These methodologies highlight the significance of 1,2-dihaloarenes, including bromo-derivatives, in the synthesis of heterocyclic compounds (R. Viirre, G. Evindar, R. Batey, 2008).

Mechanism of Action

Without more context, it’s difficult to determine the mechanism of action for this compound. If it’s used as a reagent in a chemical reaction, its mechanism of action would depend on the specific reaction. If it’s a drug or a biological compound, its mechanism of action would depend on its biological target .

Safety and Hazards

Like many organic compounds, this compound might be flammable. It should be handled with care to avoid skin and eye contact. It might also be harmful if swallowed or inhaled .

Future Directions

The future directions for this compound would depend on its applications. If it’s a synthetic intermediate, future work might involve optimizing its synthesis or finding new reactions it can participate in. If it’s a biological compound, future work might involve studying its biological activity or developing new drugs based on its structure .

properties

IUPAC Name

1-bromo-3,5-difluoro-2-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrF2O/c14-11-6-10(15)7-12(16)13(11)17-8-9-4-2-1-3-5-9/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDAUCIQBUUEETC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10675006
Record name 2-(Benzyloxy)-1-bromo-3,5-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

942143-10-4
Record name 2-(Benzyloxy)-1-bromo-3,5-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Bromo-4,6-difluoro-phenol (10 g, 48 mmol), Bu4NBr (0.24 g, 0.72 mol) and BnBr (8.22 g, 48 mmol) was mixed in THF (100 mL). 50% KOH (13.46 g, 240 mmol) was added to the mixture, heated to 64° C. and stirred for 2 h. Water was added to the mixture, the aqueous layer was extracted with EtOAc. The organic layer was washed with brine, dried over Na2SO4 and concentrated in vacuo to give the crude product 2-(benzyloxy)-1-bromo-3,5-difluorobenzene (13.7 g, 96%), which was used immediately without purification.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
8.22 g
Type
reactant
Reaction Step One
Quantity
0.24 g
Type
catalyst
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
13.46 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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